methyl N-(pyrrolidin-1-ylcarbonyl)valinate
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Overview
Description
“Methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is a chemical compound with the molecular formula C11H20N2O3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is characterized by a pyrrolidine ring, a carbonyl group, and a valinate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These can include intermolecular cyclization reactions .Scientific Research Applications
Antibacterial Activity
Valnemulin demonstrates potent antibacterial effects. It inhibits protein synthesis by binding to the 50S ribosomal subunit in bacterial cells. As a result, it is effective against Gram-positive bacteria, including Clostridium spp., Staphylococcus spp., and Streptococcus spp. Researchers have explored its use in veterinary medicine to combat swine dysentery and other bacterial infections .
Anticancer Potential
Although valnemulin’s primary application lies in veterinary medicine, some studies have investigated its potential anticancer properties. It appears to modulate cell growth and apoptosis pathways, making it an interesting candidate for further research. However, more studies are needed to fully understand its impact on cancer cells .
Anti-inflammatory Effects
Valnemulin exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. This property could be relevant in treating inflammatory conditions, although its clinical use in humans remains limited .
Antidepressant Activity
While not extensively studied, valnemulin has shown antidepressant effects in animal models. It may influence neurotransmitter systems related to mood regulation. Further investigations are necessary to explore its potential as an antidepressant agent .
Antiviral Properties
Valnemulin has demonstrated antiviral activity against certain viruses, including hepatitis C virus (HCV). Its mechanism of action involves interfering with viral replication. However, clinical applications for HCV treatment are still under investigation .
Industrial Applications
Beyond its pharmaceutical uses, valnemulin finds applications in animal husbandry. It serves as a growth promoter and helps control respiratory diseases in livestock. Additionally, it contributes to improved feed efficiency and overall health .
M. Asif & S. Alghamdi. “An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.” Russian Journal of Organic Chemistry, Volume 57, pages 1700–1718 (2021). Read more
Future Directions
Pyrrolidine derivatives, such as “methyl N-(pyrrolidin-1-ylcarbonyl)valinate”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new drugs based on these compounds.
properties
IUPAC Name |
methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKOKRJJBECJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(pyrrolidin-1-ylcarbonyl)valinate |
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